molecular formula C25H24N2O4S2 B2391274 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 941878-36-0

4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2391274
CAS No.: 941878-36-0
M. Wt: 480.6
InChI Key: UMLPWDJBBSJMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a 5-methoxybenzothiazole group (a benzothiazole ring with a methoxy group at the 5-position), and a phenylsulfonyl group (a benzene ring attached to a sulfonyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and benzothiazole) suggests that the compound may have a planar structure. The sulfonyl and amide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyl, phenylsulfonyl, and amide groups are all potential sites of reactivity. For example, the benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, and boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from pharmaceuticals to materials science. This compound, with its complex structure and multiple functional groups, could be of interest in various areas of research .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-31-20-14-15-23-22(17-20)26-25(32-23)27(18-19-9-4-2-5-10-19)24(28)13-8-16-33(29,30)21-11-6-3-7-12-21/h2-7,9-12,14-15,17H,8,13,16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLPWDJBBSJMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.